molecular formula C21H14O2 B14441755 Benzo(a)pyrene-7-methanol, 3-hydroxy- CAS No. 79418-86-3

Benzo(a)pyrene-7-methanol, 3-hydroxy-

Cat. No.: B14441755
CAS No.: 79418-86-3
M. Wt: 298.3 g/mol
InChI Key: NXYDPLHGPNITDB-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-7-methanol, 3-hydroxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. It is often studied in the context of environmental science and toxicology due to its presence in various combustion products and its potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-7-methanol, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the reduction, dehydration, and dehydrogenation of precursor compounds to form the benzo(a)pyrene structure . The specific conditions for these reactions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of benzo(a)pyrene derivatives often involves the use of large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized equipment to handle the toxic and potentially carcinogenic nature of the compounds involved .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-7-methanol, 3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled pH and temperature, to proceed efficiently .

Major Products

The major products formed from these reactions include various hydroxylated and epoxidized derivatives of benzo(a)pyrene. These products are often studied for their biological activity and potential health impacts .

Scientific Research Applications

Benzo(a)pyrene-7-methanol, 3-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism by which benzo(a)pyrene-7-methanol, 3-hydroxy- exerts its effects involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA and cause mutations. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the compound’s effects on gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene-7-methanol, 3-hydroxy- is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. This makes it a valuable compound for studying the detailed mechanisms of PAH toxicity and metabolism .

Properties

CAS No.

79418-86-3

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

7-(hydroxymethyl)benzo[a]pyren-3-ol

InChI

InChI=1S/C21H14O2/c22-11-14-2-1-3-15-16-7-4-12-6-9-19(23)17-8-5-13(10-18(14)15)21(16)20(12)17/h1-10,22-23H,11H2

InChI Key

NXYDPLHGPNITDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=C1)C=C5)O)CO

Origin of Product

United States

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